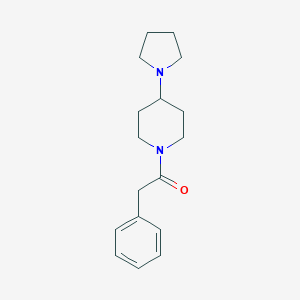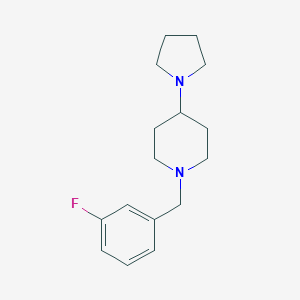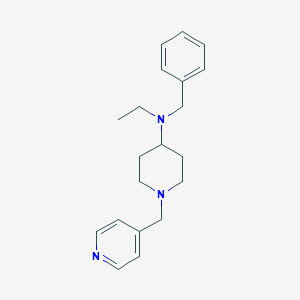![molecular formula C23H37N3 B247062 1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247062.png)
1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine is a complex organic compound with the molecular formula C23H37N3. This compound is part of the piperazine family, which is known for its diverse biological and pharmacological activities . The structure consists of a piperazine ring substituted with a benzyl group and a 3-methylcyclohexyl group, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound. Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclohexyl groups can be replaced with other functional groups using reagents like sodium hydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter systems and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine can be compared with other piperazine derivatives, such as:
- 1-Benzyl-4-methylpiperazine
- 1-Benzyl-4-(3-methylcyclohexyl)piperazine
- 1-Benzyl-4-(4-methylcyclohexyl)piperazine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C23H37N3 |
|---|---|
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
1-benzyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H37N3/c1-20-6-5-9-23(18-20)25-12-10-22(11-13-25)26-16-14-24(15-17-26)19-21-7-3-2-4-8-21/h2-4,7-8,20,22-23H,5-6,9-19H2,1H3 |
Clé InChI |
KZAYPWPXFXBOLG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canonique |
CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)


![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)


![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE](/img/structure/B246994.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)
![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
